N-(5-Nitropentyl)phthalimide

Description

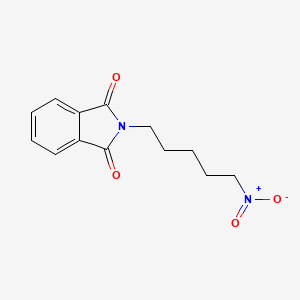

N-(5-Nitropentyl)phthalimide is a nitroalkyl-substituted phthalimide derivative characterized by a pentyl chain terminating in a nitro (-NO₂) group attached to the phthalimide core. Phthalimides are widely utilized in organic synthesis as intermediates due to their stability and versatility. The nitro group in this compound likely enhances its reactivity in substitution or radical-based reactions, as seen in other nitro-functionalized phthalimides .

Properties

Molecular Formula |

C13H14N2O4 |

|---|---|

Molecular Weight |

262.26 g/mol |

IUPAC Name |

2-(5-nitropentyl)isoindole-1,3-dione |

InChI |

InChI=1S/C13H14N2O4/c16-12-10-6-2-3-7-11(10)13(17)14(12)8-4-1-5-9-15(18)19/h2-3,6-7H,1,4-5,8-9H2 |

InChI Key |

JRKJVFOQSJBDRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-Nitropentyl)phthalimide can be synthesized through the reaction of phthalic anhydride with 5-nitropentylamine. The reaction typically involves heating phthalic anhydride with the amine in the presence of a suitable solvent, such as acetic acid or toluene, under reflux conditions. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the phthalimide ring.

Industrial Production Methods

Industrial production of phthalimides, including this compound, often involves continuous processes where phthalic anhydride and the corresponding amine are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Nitropentyl)phthalimide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The phthalimide ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phthalic acid and the corresponding amine.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

Reduction: N-(5-Aminopentyl)phthalimide.

Substitution: Various N-substituted phthalimides.

Hydrolysis: Phthalic acid and 5-nitropentylamine.

Scientific Research Applications

N-(5-Nitropentyl)phthalimide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its anti-inflammatory and immunomodulatory properties.

Industry: Utilized in the production of polymers, dyes, and agrochemicals.

Mechanism of Action

The biological activity of N-(5-Nitropentyl)phthalimide is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound can inhibit enzymes involved in inflammation and cell proliferation, leading to its potential use as an anti-inflammatory and anticancer agent. The nitro group can also undergo bioreduction, generating reactive intermediates that can damage cellular components, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Phthalimide derivatives differ primarily in their substituents, which dictate their chemical behavior and applications. Below is a comparative analysis of N-(5-Nitropentyl)phthalimide with structurally related compounds:

Key Observations:

- Electronic Effects : The nitro group in this compound is a strong electron-withdrawing group, enhancing electrophilicity at the alkyl chain terminus. This contrasts with bromoalkyl derivatives, where -Br acts as a leaving group in nucleophilic substitutions .

- Reactivity : Bromoalkyl phthalimides are pivotal in Gabriel synthesis (e.g., forming amines via alkylation and subsequent hydrolysis) , whereas nitroalkyl derivatives may participate in radical reactions or serve as precursors for nitro-to-amine reductions .

Physical and Chemical Properties

- Solubility : Bromoalkyl phthalimides are typically soluble in polar aprotic solvents (e.g., DMF, chloroform) but insoluble in water . Nitro derivatives may exhibit lower solubility due to increased polarity.

- Thermal Stability : N-(4-Bromobutyl)phthalimide melts at 76–80°C , whereas sulfonamide derivatives like N-(cyclohexylthio)phthalimide are heat-resistant vulcanization accelerators .

Research Findings and Trends

- Medicinal Chemistry : Phthalimide derivatives with nitro or bromo groups show promise as anti-inflammatory and antimicrobial agents .

- Industrial Use : Bromoalkyl phthalimides are critical in synthesizing rubber additives and polymer precursors .

Biological Activity

N-(5-Nitropentyl)phthalimide is a derivative of phthalimide, a compound known for its diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a nitro group attached to a pentyl chain at the nitrogen position of the phthalimide structure. This modification can significantly influence its biological properties and interactions with cellular targets.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of various phthalimide derivatives, including this compound, against different cancer cell lines. The following table summarizes key findings related to its activity:

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| HeLa | 40.21 | Significant reduction in proliferation | |

| HepG2 | 36.33 | Moderate resistance observed | |

| 4T1 | 15.94 | Most sensitive to treatment |

The mechanism by which this compound exerts its biological effects has been investigated through molecular docking studies and cellular assays:

- Molecular Docking : Docking studies have indicated that this compound interacts with key enzymes involved in cellular proliferation, such as DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR2). These interactions may inhibit tumor growth by disrupting critical signaling pathways.

- Cell Cycle Arrest : In vitro assays demonstrated that this compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells. This was evidenced by increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

- Selectivity : Notably, the compound exhibited selective toxicity towards cancer cells while sparing normal fibroblast cells (3T3), suggesting a favorable therapeutic index.

Case Studies

Several case studies have highlighted the potential of phthalimide derivatives, including this compound, in cancer therapy:

- HeLa Cell Study : A study reported that treatment with this compound resulted in a significant decrease in HeLa cell viability by approximately 40%. This effect was attributed to the compound's ability to induce apoptosis and inhibit cell migration .

- Comparative Analysis : When compared to standard chemotherapeutic agents like doxorubicin, this compound showed comparable or enhanced antiproliferative effects against certain cancer cell lines, indicating its potential as an effective anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.